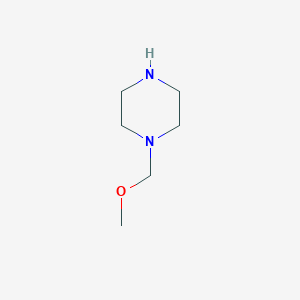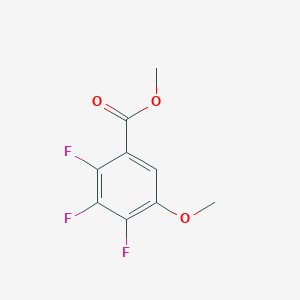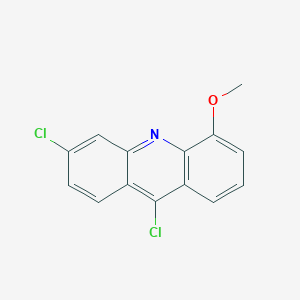
3,9-Dichloro-5-methoxyacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Dichloro-5-methoxyacridine is a chemical compound with the molecular formula C14H9Cl2NO and a molecular weight of 278.13 g/mol . It belongs to the acridine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dichloro-5-methoxyacridine typically involves the chlorination and methoxylation of acridine derivatives. One common method includes the reaction of acridine with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 3 and 9 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3,9-Dichloro-5-methoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Amino or thio derivatives of this compound.
Oxidation Products: Oxidized acridine derivatives.
Reduction Products: Reduced forms of the acridine ring.
科学的研究の応用
3,9-Dichloro-5-methoxyacridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 3,9-Dichloro-5-methoxyacridine involves its ability to intercalate into DNA, thereby disrupting the replication and transcription processes. This intercalation can lead to the inhibition of DNA synthesis and induce cell death, making it a potential candidate for anticancer therapy . The compound targets the DNA double helix and can interfere with various molecular pathways involved in cell proliferation .
類似化合物との比較
Similar Compounds
6,9-Dichloro-2-methoxyacridine: Similar in structure but with different substitution patterns, leading to varied biological activities.
9-Aminoacridine: Known for its antimicrobial properties and used in antiseptic formulations.
Acridine-9-carboxaldehyde: Utilized in the synthesis of other acridine derivatives and studied for its potential therapeutic applications.
Uniqueness
3,9-Dichloro-5-methoxyacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
88914-97-0 |
|---|---|
分子式 |
C14H9Cl2NO |
分子量 |
278.1 g/mol |
IUPAC名 |
3,9-dichloro-5-methoxyacridine |
InChI |
InChI=1S/C14H9Cl2NO/c1-18-12-4-2-3-10-13(16)9-6-5-8(15)7-11(9)17-14(10)12/h2-7H,1H3 |
InChIキー |
YMMJYJZATITPRM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1N=C3C=C(C=CC3=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13095373.png)

![3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13095386.png)
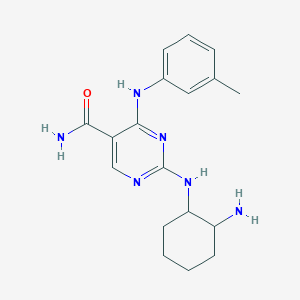

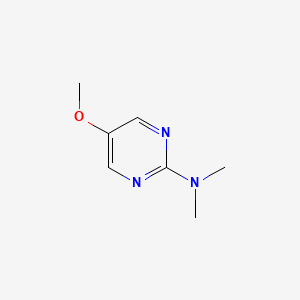
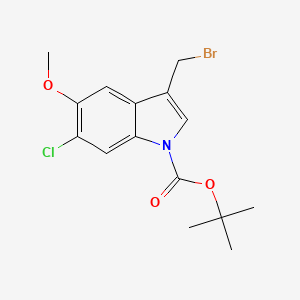
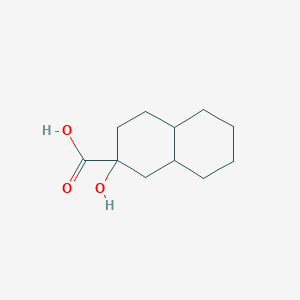
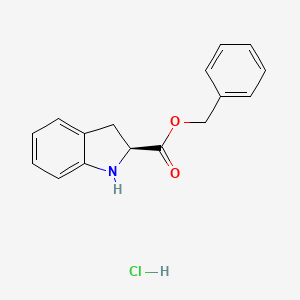
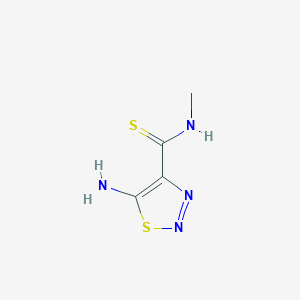

![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
